

Decoding Sensitivity to KTX-582: A Comparative Guide to Predictive Biomarkers

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | KTX-582 | |
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For Immediate Release

Watertown, MA – November 19, 2025 – Kymera Therapeutics, a leader in targeted protein degradation, today released a comprehensive guide on predictive biomarkers for sensitivity to their investigational IRAKIMiD, **KTX-582**. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel dual-target degrader in oncology.

KTX-582 is a heterobifunctional small molecule designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates). This dual action aims to overcome the limitations of single-target therapies by simultaneously blocking NFkB signaling and modulating the tumor microenvironment. This guide provides an in-depth comparison of KTX-582's activity in sensitive versus resistant cancer models, with a primary focus on the role of MYD88 mutations as a key predictive biomarker.

The Central Role of MYD88 Mutations in KTX-582 Sensitivity

Preclinical data strongly indicate that the mutational status of the Myeloid Differentiation Primary Response 88 (MYD88) gene is a critical determinant of sensitivity to **KTX-582** and other IRAKIMiDs. Activating mutations in MYD88, particularly the L265P variant, are prevalent in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and



Waldenström's macroglobulinemia. These mutations lead to constitutive activation of the Myddosome complex, driving oncogenic signaling through IRAK4 and NFkB.

KTX-582 and its analogs demonstrate potent and preferential cytotoxicity in MYD88-mutant lymphoma cell lines, while their activity is significantly diminished in MYD88 wild-type cells. This differential sensitivity underscores the oncogene-addicted nature of MYD88-mutant tumors and highlights the potential of **KTX-582** as a precision medicine.

Quantitative Analysis: KTX-582 vs. Alternative Therapies

The following tables summarize the in vitro potency of **KTX-582** and related compounds in DLBCL cell lines with varying MYD88 mutational status.

Table 1: Comparative Cytotoxicity (IC50, nM) of IRAKIMiDs in MYD88-Mutant vs. MYD88-Wild-Type DLBCL Cell Lines[1]

| Cell Line | MYD88 Status | KTX-120 (IRAKIMID) IC50 (nM) |
|-------------------------|--------------|---------------------------------|
| OCI-Ly10 | L265P Mutant | 7-29 |
| TMD8 | L265P Mutant | 7-29 |
| SUDHL2 | S222R Mutant | 7-29 |
| Average MYD88-Mutant | ~18 | |
| HBL-1 | Wild-Type | 1800-3400 |
| U2932 | Wild-Type | 1800-3400 |
| Average MYD88-Wild-Type | >1800 | |

Note: KTX-120 (KT-413) is a close analog of **KTX-582** and its data is considered representative.

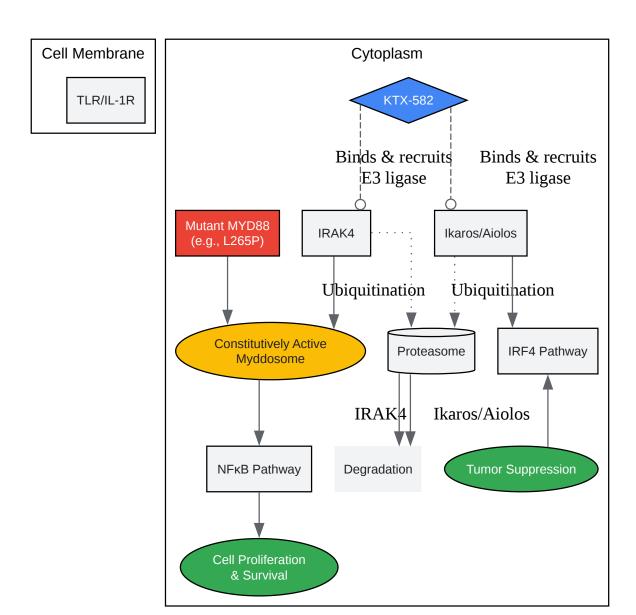
Table 2: Degradation Potency (DC50, nM) of KTX-582



| Target Protein | DC50 (nM) |
|----------------|-----------|
| IRAK4 | 4 |
| Ikaros | 5 |

Signaling Pathways and Mechanisms of Action

KTX-582's mechanism of action is centered on the targeted degradation of IRAK4 and IMiD substrates, which synergistically inhibit pro-survival pathways in MYD88-mutant lymphomas.





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Caption: **KTX-582** mechanism in MYD88-mutant cells.

Experimental Protocols

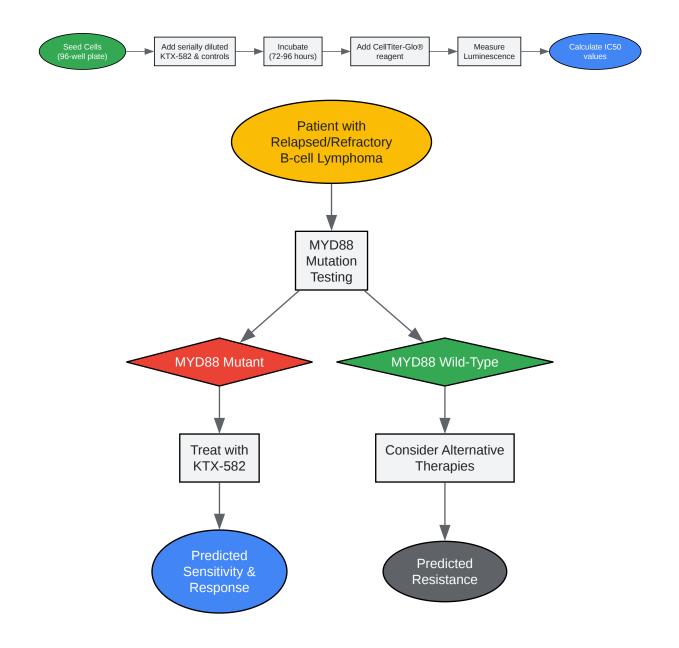
The following are detailed methodologies for key experiments cited in the evaluation of **KTX-582** sensitivity.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **KTX-582** and comparator compounds.

- Cell Lines: A panel of DLBCL cell lines including MYD88-mutant (e.g., OCI-Ly10, TMD8) and MYD88-wild-type (e.g., HBL-1, U2932) are used.
- Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
- Treatment: Cells are treated with a serial dilution of KTX-582 or comparator drugs for 72-96 hours.
- Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to measure ATP levels, which correlate with cell viability.
- Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated using non-linear regression analysis.





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References



- 1. Paper: Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
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